molecular formula C17H13BrO3 B5744554 7-[(3-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one

7-[(3-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B5744554
M. Wt: 345.2 g/mol
InChI Key: FAZRYKLZTULDHS-UHFFFAOYSA-N
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Description

Overview of Chromene and Coumarin (B35378) Derivatives in Medicinal Chemistry

Chromenes and their oxidized counterparts, coumarins (benzopyran-2-ones), are fundamental heterocyclic structures found in numerous bioactive molecules. atlantis-press.com Their versatile chemical nature allows for a wide range of substitutions, leading to a vast library of compounds with diverse pharmacological profiles. nih.gov This structural versatility, combined with their presence in many dietary plants and herbal remedies, has made them a focal point of research in medicinal chemistry for decades. nih.gov

Structural Classification and Occurrence in Nature

Coumarins are classified as members of the benzopyrone family, consisting of a benzene (B151609) ring fused to an α-pyrone ring. nih.gov This core structure can be modified with various substituents, leading to different classes of coumarins. Based on the substitutions on the benzopyrone nucleus, they can be categorized into several main types:

Simple Coumarins: These are hydroxylated, alkoxylated, or alkylated derivatives of the parent coumarin scaffold. Examples include umbelliferone (B1683723) (7-hydroxycoumarin) and esculetin (B1671247) (6,7-dihydroxycoumarin).

Furanocoumarins: Characterized by a furan (B31954) ring fused to the coumarin structure. They are further divided into linear types (like psoralen) and angular types (like angelicin).

Pyranocoumarins: These possess an additional pyran ring and can also be linear (e.g., xanthyletin) or angular (e.g., seselin).

Other Coumarins: This category includes coumarins with more complex substitutions, such as phenylcoumarins and bicoumarins.

Coumarins are widely distributed throughout the plant kingdom, found in the seeds, roots, leaves, and flowers of numerous plant families, including Apiaceae, Rutaceae, Asteraceae, and Fabaceae (Leguminosae). nih.gov The tonka bean (Dipteryx odorata) is a particularly rich source of the parent compound, coumarin. nih.gov They are also produced by fungi and bacteria. In nature, these compounds play various roles, including acting as plant defense agents against pathogens and herbivores.

Broad Spectrum of Reported Biological Activities of Coumarins

Both natural and synthetic coumarin derivatives exhibit a remarkable array of biological and pharmacological activities. atlantis-press.com Their ability to interact with various enzymes and receptors non-covalently contributes to their wide therapeutic potential. stmjournals.com The specific activity is often highly dependent on the substitution pattern on the coumarin ring. nih.gov

Key reported activities include:

Anticancer: Many coumarin derivatives have demonstrated cytotoxic activity against various cancer cell lines, including leukemia, colon adenocarcinoma, and breast adenocarcinoma. nih.gov Their mechanisms can involve inducing apoptosis and inhibiting tumor growth. atlantis-press.comnih.gov

Anticoagulant: The discovery of dicoumarol, a derivative of coumarin, as an anticoagulant was a landmark in medicine. Warfarin, a synthetic derivative, is a widely used anticoagulant that acts as a Vitamin K antagonist. atlantis-press.com

Anti-inflammatory: Numerous coumarin derivatives have shown significant anti-inflammatory properties, with some compounds inhibiting inflammatory enzymes like cyclooxygenase-2 (COX-2) and the production of nitric oxide (NO). atlantis-press.comnih.gov

Antimicrobial: Coumarins have been reported to possess antibacterial and antifungal activities against a range of pathogens. nih.gov

Antioxidant: As phenolic compounds, many coumarins exhibit potent antioxidant and radical-scavenging properties. stmjournals.com

Neuroprotective: Certain coumarins have been investigated as inhibitors of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), making them potential candidates for treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. nih.govnih.gov

Antiviral: Some coumarins, such as calanolides, have shown potent anti-HIV activity. nih.gov

Rationale for Research on Substituted Chromen-2-one Scaffolds

The chromen-2-one (coumarin) scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. This versatility drives the ongoing research into synthesizing novel derivatives with enhanced potency and selectivity. The rationale for focusing on substituted chromen-2-ones is based on several key factors:

Structure-Activity Relationship (SAR) Studies: Research has shown that the type and position of substituents on the coumarin ring dramatically influence its biological activity. nih.govmdpi.com For example, hydroxylation, particularly at the C-7 position, is a common feature in many bioactive coumarins. The 4-methyl substitution is also a prevalent motif in synthetic coumarins, often contributing to enhanced biological effects. nih.govtandfonline.com

Improving Pharmacological Profiles: Synthetic modifications aim to optimize the efficacy and safety of coumarin-based compounds. This includes enhancing their bioavailability, reducing toxicity, and improving target selectivity. nih.gov

Exploring New Therapeutic Targets: By creating diverse libraries of substituted coumarins, researchers can screen for activity against new and emerging therapeutic targets, expanding the potential applications of this chemical class. nih.gov For instance, the introduction of hydrophobic, electron-withdrawing groups at the C-4 position has been shown to enhance inhibitory capacity against targets like Mcl-1, an anti-apoptotic protein. nih.gov

Specific Focus on Bromobenzyl-Substituted Chromen-2-ones

The specific compound, 7-[(3-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one, incorporates several structural features designed to confer specific biological activities. The focus on a bromobenzyl group, particularly at the 7-position, is a strategic choice in medicinal chemistry.

Role of the 7-O-benzyl Group: The 7-hydroxycoumarin scaffold is a common starting point for derivatization. sathyabama.ac.in Alkylation or benzylation of the 7-hydroxyl group can modulate the compound's lipophilicity and its interaction with biological targets. The benzyloxy moiety can provide additional binding interactions, for instance, within the active site of an enzyme.

Significance of Halogen Substitution: The introduction of halogens, such as bromine or chlorine, onto the benzyl (B1604629) ring is a well-established strategy in drug design. Halogens can alter the electronic properties of the molecule and enhance its binding affinity to target proteins through halogen bonding. They can also improve metabolic stability and membrane permeability. Research on 7-[(m-halogeno)benzyloxy]coumarins has identified potent and selective inhibitors of monoamine oxidase B (MAO-B), a key target in the treatment of neurodegenerative diseases. nih.gov Specifically, a compound with a 3-chloro-benzyl group, structurally very similar to the 3-bromo analog, was identified as a potent, selective, and reversible MAO-B inhibitor. nih.gov

Influence of the 4-methyl Group: The methyl group at the C-4 position is a common feature in many biologically active coumarins. nih.gov Structure-activity relationship studies have shown that this substitution can be crucial for certain activities, including anticancer and anti-inflammatory effects. tandfonline.comnih.gov

Therefore, the design of this compound is a rational approach that combines the privileged coumarin scaffold with specific substitutions intended to elicit a targeted biological response, likely leveraging the established importance of halogenated benzyl groups for enzyme inhibition.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(3-bromophenyl)methoxy]-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO3/c1-11-7-17(19)21-16-9-14(5-6-15(11)16)20-10-12-3-2-4-13(18)8-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZRYKLZTULDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Elucidation of 7 3 Bromobenzyl Oxy 4 Methyl 2h Chromen 2 One

X-ray Crystallography for Three-Dimensional Structural Determination:Data on the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and key bond lengths and angles that define the molecule's three-dimensional structure.

While information exists for analogous compounds (e.g., chloro-derivatives or compounds with different ether linkages), presenting this data would be scientifically inaccurate and would not pertain to the specific subject of "7-[(3-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one" as strictly required by the instructions.

Information on 3.3. Purity Assessment Methodologies can be discussed in a general sense for this class of compounds. Methodologies such as High-Performance Liquid Chromatography (HPLC), often utilizing a C18 reverse-phase column with methanol (B129727)/water or acetonitrile (B52724)/water gradients, are commonly employed to determine the purity of coumarin (B35378) derivatives nih.govresearchgate.net. Thin-Layer Chromatography (TLC) is also a standard technique for monitoring reaction progress and assessing purity nih.gov. Furthermore, elemental analysis is frequently used to confirm that the elemental composition of the synthesized compound matches its theoretical composition, providing another measure of purity ijpcbs.com.

Without the foundational experimental data for the specific compound, it is not possible to construct the detailed, data-driven article as outlined.

In Vitro and in Vivo Pharmacological Activities and Mechanistic Studies of 7 3 Bromobenzyl Oxy 4 Methyl 2h Chromen 2 One

Elucidation of Molecular Mechanisms of Action

Identification of Specific Biological Targets

There are no available studies that have identified specific biological targets for 7-[(3-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one. The molecular targets of coumarin (B35378) derivatives can be diverse. For instance, the anticoagulant effects of some coumarins are mediated through the inhibition of Vitamin K epoxide reductase. nih.gov Other coumarin derivatives have been found to target enzymes such as monoamine oxidase. nih.gov Without dedicated research, the specific molecular targets of this compound remain unknown.

Downstream Signaling Pathway Modulation

Consistent with the absence of identified biological targets, there is no information on the modulation of any downstream signaling pathways by this compound. Research on other coumarin compounds has shown that they can influence signaling pathways related to platelet aggregation, such as those involving the ADP receptor and subsequent calcium ion release. nih.gov However, no such mechanistic studies have been conducted for this compound.

Binding Site Analysis (Ligand-Target Interactions)

There is no available data from binding site analyses or studies on the ligand-target interactions of this compound. Such studies are contingent on the prior identification of a specific biological target.

Structure Activity Relationship Sar Studies for 7 3 Bromobenzyl Oxy 4 Methyl 2h Chromen 2 One Analogues

Impact of Bromine Substitution on Biological Activity

The introduction of halogen atoms, particularly bromine, into the structure of coumarin (B35378) derivatives is a common strategy in medicinal chemistry to modulate biological activity. Halogenation can influence a compound's lipophilicity, electronic properties, and metabolic stability, thereby affecting its interaction with biological targets.

Research has shown that the position and nature of the halogen on the coumarin scaffold are critical. For instance, studies on various substituted coumarins have indicated that the presence of halogens, such as chlorine and bromine, at position 6 of the coumarin ring can increase the molecule's activity. mdpi.com In the context of 7-[(3-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one, the bromine atom is located on the benzyl (B1604629) ring. This specific substitution pattern has been explored in the development of various inhibitors. For example, in a series of 5- and 7-hydroxycoumarin derivatives designed as 5-HT1A serotonin (B10506) receptor antagonists, compounds featuring a 3-bromophenyl group attached to a piperazine (B1678402) moiety showed notable binding affinities. mdpi.com

Furthermore, the synthesis of 3-(bromoacetyl)coumarins has produced versatile building blocks for creating heterocyclic systems with significant biological activities, including antiproliferative and antimicrobial effects. nih.govrsc.org The reactivity of the bromoacetyl group allows for the introduction of various functionalities, leading to diverse chemical libraries for screening. In one study, a hydantoin (B18101) derivative that included a 6-bromo-2-methyl-2H-chromene substructure demonstrated a cytotoxicity profile comparable to the anticancer agent cisplatin. researchgate.net Another study synthesized novel 3-bromo-4-methyl-7-methoxy-8-amino substituted coumarins for pharmacological evaluation, with some showing preliminary antitumor activity. doaj.org These findings underscore the strategic importance of bromine substitution in designing potent bioactive coumarin analogues.

Table 1: Effect of Bromine Substitution on Biological Activity of Selected Coumarin Analogues

Compound StructureCompound NameKey Structural FeatureObserved Biological ActivityReference
Generic structure with Br at C66-Bromocoumarin derivativeBromine at position 6 of the coumarin coreGenerally associated with increased biological activity mdpi.com
Structure of 3-bromoacetylcoumarin3-(Bromoacetyl)coumarinBromoacetyl group at position 3Serves as a key intermediate for synthesizing compounds with antiproliferative and antimicrobial activities nih.gov
Structure of the hydantoin derivativeHydantoin derivative with a 6-bromo-2-methyl-2H-chromeneBromine at position 6 of the chromene corePotent cytotoxicity against tumor cell lines researchgate.net
Structure of 3-bromo-4-methyl-7-methoxy-8-amino coumarin3-bromo-4-methyl-7-methoxy-8-amino coumarinBromine at position 3 of the coumarin corePreliminary antitumor activity doaj.org

Role of Benzyloxy Moiety Variations

The 7-benzyloxy moiety is a crucial component for the biological activity of many coumarin derivatives. Variations in this part of the molecule, including the substitution pattern on the benzyl ring and the nature of the ether linkage, can significantly impact inhibitor potency and selectivity.

Studies on monoamine oxidase (MAO) inhibitors have extensively explored the 7-benzyloxy coumarin scaffold. nih.gov For instance, research into 7-[(m-halogeno)benzyloxy]coumarins bearing polar substituents at position 4 led to the discovery of potent and selective MAO-B inhibitors. nih.gov The presence of a halogen (like chlorine or bromine) at the meta-position of the benzyl ring was found to be favorable for high MAO-B affinity. Docking studies revealed that the 7-benzyloxy group positions the inhibitor within the active site of the enzyme, allowing for key interactions. nih.gov Specifically, the benzyloxy group can occupy a hydrophobic "entrance cavity" in the MAO-B active site.

The length and flexibility of the linker between the coumarin core and the benzyl group can also be modified. While the target compound features a direct oxy-methylene bridge, other studies have incorporated longer chains or different functional groups to optimize interactions with the target protein. These modifications aim to enhance binding affinity and improve pharmacokinetic properties. For example, replacing the benzyl group with other aromatic or heterocyclic systems can alter the compound's electronic and steric properties, leading to changes in biological activity. nih.gov

Influence of Substituents on the Chromene Core

The chromene (or coumarin) core itself offers multiple positions for substitution, and modifications at these sites have profound effects on the molecule's pharmacological profile. Key positions that have been extensively studied include C3, C4, and C7.

Position C4: The methyl group at the C4 position of this compound is significant. SAR studies have shown that introducing small alkyl groups or other functional moieties at this position can influence activity. For instance, in the development of MAO-B inhibitors, attaching a (methylamino)methyl group at C4 of a 7-[(3-chlorobenzyl)oxy]coumarin resulted in a highly potent, selective, and reversible inhibitor. nih.gov This suggests that the C4 position is tolerant to substitution and can be modified to introduce polar groups that may improve solubility and pharmacokinetic properties. nih.gov For certain activities, such as cytotoxicity, a 4-aryl moiety is considered essential. nih.gov

Position C7: The C7 position is frequently substituted with hydroxyl, alkoxy, or benzyloxy groups. An electron-donating group at this position is generally found to enhance the pharmacological activity of chromene derivatives, whereas an electron-withdrawing group tends to decrease it. nih.gov The 7-hydroxycoumarins are common starting materials for synthesizing a wide array of derivatives with diverse biological effects, including antibacterial and cytotoxic activities. nih.gov

Position C3: The C3 position is another critical site for modification. Introducing substituents like a cyano group or a phenyl ring at C3 can lead to compounds with potent biological activities. For instance, SAR studies on chromenes found that a 3-cyano group, along with a 2-amino and 4-aryl group, was essential for cytotoxic activity. nih.gov The introduction of various heterocyclic rings fused to the coumarin core, often involving the C3 and C4 positions, has also been a successful strategy for developing novel bioactive compounds. rsc.org

Table 2: Influence of Chromene Core Substituents on Biological Activity

Position on CoreSubstituentImpact on Biological ActivityExample ActivityReference
C3Cyano groupEssential for activity in certain analoguesCytotoxicity nih.gov
C4Aryl moietyEssential for activity in certain analoguesCytotoxicity nih.gov
C4(Methylamino)methyl groupIntroduces polarity, improves potency and selectivityMAO-B Inhibition nih.gov
C7Electron-donating group (e.g., -OH, -OR)Enhances pharmacological activityGeneral Pharmacological Activity nih.gov
C7Electron-withdrawing groupDecreases pharmacological activityGeneral Pharmacological Activity nih.gov

Elucidation of Pharmacophoric Requirements for Specific Activities

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For coumarin derivatives, different pharmacophoric models have been proposed for various activities.

Anticancer Activity: For cytotoxic activity against certain cancer cell lines, the essential pharmacophoric features for a chromene nucleus have been identified as a 4-aryl moiety, a 3-cyano group, and a 2-amino group. nih.gov The presence of an electron-donating group at the C7 position further enhances this activity. nih.gov

MAO-B Inhibition: For potent and selective MAO-B inhibition, a key pharmacophoric requirement is a 7-benzyloxy group, particularly with a halogen at the meta-position of the benzyl ring. nih.govnih.gov This group interacts with a hydrophobic cavity in the enzyme. Furthermore, a small, polar, and protonatable moiety at the C4 position can enhance potency and confer reversibility. nih.gov X-ray crystallography has shown that these inhibitors bind deep within the MAO enzymatic cleft. nih.gov

Lead Optimization Strategies Based on SAR

Lead optimization is the process of modifying the chemical structure of a lead compound to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing toxicity. danaher.comcreative-bioarray.com Based on the SAR data for coumarin analogues, several optimization strategies can be employed.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known (e.g., MAO-B), structure-based design is a powerful strategy. patsnap.com By visualizing how a lead compound like this compound binds to its target, medicinal chemists can make rational modifications to improve interactions. This could involve altering the substituents on the benzyl ring to better fit a hydrophobic pocket or modifying the C4-methyl group to form additional hydrogen bonds. patsnap.com

Fragment-Based and Bioisosteric Replacement: SAR data can guide the replacement of certain molecular fragments to improve properties. For example, if the bromine atom on the benzyl ring contributes to toxicity, it could be replaced by a bioisostere—a different group with similar steric and electronic properties, such as a chlorine atom or a trifluoromethyl group. Similarly, the 4-methyl group could be replaced with other small alkyl groups (homologous transformation) or functional groups to probe for improved activity or better ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. creative-bioarray.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to build mathematical models that correlate the chemical structure of compounds with their biological activity. danaher.com By analyzing a series of analogues with varied substituents on the chromene core and the benzyloxy moiety, a predictive QSAR model can be developed. This model can then be used to computationally screen virtual compounds and prioritize the synthesis of those with the highest predicted activity, accelerating the optimization process. danaher.comcreative-bioarray.com

By systematically applying these strategies, a lead compound can be refined into a preclinical candidate with an optimized balance of efficacy and safety. nih.govdut.ac.za

Computational Chemistry and Molecular Modeling of 7 3 Bromobenzyl Oxy 4 Methyl 2h Chromen 2 One

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. For coumarin (B35378) derivatives, which are known to interact with a wide range of biological targets, docking studies are essential for elucidating their mechanism of action.

While specific docking studies for 7-[(3-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one are not extensively detailed in publicly available literature, research on closely related analogs provides a strong basis for identifying likely biological targets. Key targets for structurally similar coumarins include monoamine oxidase B (MAO-B), serotonin (B10506) receptors, and acetylcholinesterase, all of which are implicated in neurological disorders. nih.govmdpi.comresearchgate.net

For instance, a comprehensive study on 7-[(m-halogeno)benzyloxy]coumarins identified these compounds as potent and selective MAO-B inhibitors. nih.gov Given the structural similarity, MAO-B represents a primary putative target for this compound. Other research has highlighted the affinity of brominated coumarin derivatives for the 5-HT2A serotonin receptor and acetylcholine (B1216132) esterase, suggesting these as additional potential targets for docking simulations. mdpi.comresearchgate.net

The prediction of binding modes involves determining the most stable conformation of the ligand within the active site of the protein, while binding affinity is a measure of the strength of the interaction. These predictions are often expressed as a docking score (e.g., in kcal/mol) or a predicted inhibitory constant (Ki) or IC50 value.

In studies of the closely related 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one with MAO-B, docking simulations revealed that the coumarin scaffold anchors the molecule within the enzyme's active site. nih.gov The 7-benzyloxy group is predicted to occupy a hydrophobic pocket, a critical interaction for high-affinity binding. It is highly probable that the 3-bromobenzyl moiety of this compound would adopt a similar orientation within this hydrophobic region.

For other targets, a study on different brominated coumarin derivatives reported high binding affinity for the 5-HT2A receptor, with one compound featuring a 3-bromophenyl group exhibiting a Ki value of 81 nM. mdpi.com This suggests that the bromo-substitution pattern can be favorable for high-affinity receptor binding. While a direct affinity prediction for this compound is not available, the existing data on analogs underscore its potential as a high-affinity ligand for several neurological targets.

Table 1: Predicted Binding Affinities of Related Coumarin Derivatives to Biological Targets

Compound Class Biological Target Reported Affinity (Ki)
8-acetyl-7-(5-[4-(3-bromophenyl )piperazin-1-yl]penthoxy)-4-methylchromen-2-one 5-HT2A Serotonin Receptor 81 ± 19 nM mdpi.com

This table presents data for structurally related compounds to infer the potential affinity of this compound.

Analysis of ligand-protein interactions identifies the specific molecular forces that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov These interactions are crucial for determining binding specificity and affinity.

For the analogous 3-chloro-benzyloxy coumarins docked into MAO-B, simulations showed that the coumarin ring system is positioned deep within the binding cavity. nih.gov The key interactions typically involve:

Hydrophobic Interactions: The benzyl (B1604629) group and the coumarin core engage with hydrophobic residues in the active site. The substitution on the benzyl ring (in this case, bromine at the meta position) is critical as it influences the fit and interactions within this pocket.

Hydrogen Bonds: While the core structure of this compound has limited hydrogen bond donors, the carbonyl oxygen of the coumarin ring can act as a hydrogen bond acceptor with residues in the protein's active site.

Pi-Pi Stacking: The aromatic rings of the coumarin and benzyl moieties can form favorable pi-pi stacking interactions with aromatic amino acid residues like tyrosine (Tyr) or phenylalanine (Phe) in the target's active site.

Understanding these specific interactions is fundamental for the rational design of more potent and selective inhibitors based on this coumarin scaffold. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence activity, QSAR models can be used to predict the activity of new, untested compounds. benthamdirect.com

Numerous QSAR studies have been successfully conducted on various series of coumarin derivatives to model their anticancer, antioxidant, and enzyme inhibitory activities. nih.govtandfonline.comtandfonline.com These studies have demonstrated that the biological activity of coumarins can be reliably correlated with specific molecular descriptors.

Commonly used descriptors in coumarin QSAR models include:

Topological Descriptors: Indices that describe the connectivity and branching of the molecule.

Electronic Descriptors: Properties like partial charges, dipole moment, and HOMO/LUMO energies, which relate to the molecule's ability to participate in electronic interactions. walisongo.ac.id

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient), which quantifies the molecule's lipophilicity and influences its ability to cross cell membranes.

Although a specific QSAR model that includes this compound has not been identified in the surveyed literature, the principles from existing models can be applied. For a series of 7-benzyloxycoumarins, a QSAR model would likely reveal that the lipophilicity and the electronic properties of the substituent on the benzyl ring are critical determinants of activity. The bromine atom, being both lipophilic and electron-withdrawing, would significantly contribute to the values of these descriptors and thus to the predicted biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing detailed information about the conformational changes and stability of a ligand-protein complex. nih.gov Following molecular docking, MD simulations can validate the predicted binding pose and assess its stability. mdpi.com

For coumarin derivatives, MD simulations have been employed to confirm the stability of their binding to targets such as cyclin-dependent kinase 9 (CDK9) and α-glucosidase. nih.govacs.org The stability of the complex is typically evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period (e.g., 50-100 nanoseconds). A stable RMSD plot indicates that the ligand remains securely bound in the active site and does not undergo significant conformational changes that would lead to its dissociation.

In a hypothetical MD simulation of the this compound-MAO-B complex, one would expect to see the coumarin core held rigidly in place while the benzyloxy linker might exhibit some flexibility. The simulation would confirm whether the key interactions predicted by docking, such as hydrophobic contacts and potential hydrogen bonds, are maintained over time, thus providing a more dynamic and realistic picture of the binding event. nih.gov

In Silico Prediction of Pharmacokinetic Properties (ADME) in Preclinical Contexts

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. mdpi.com These methods use computational models to estimate a compound's pharmacokinetic profile, helping to identify potential liabilities such as poor oral absorption or rapid metabolism before committing to costly experimental studies. researchgate.net

For this compound, several key ADME properties can be predicted based on its structure and data from related compounds.

Table 2: General In Silico ADME Predictions for this compound

ADME Property Prediction/Comment Rationale/Supporting Evidence
Absorption Good intestinal absorption predicted. Coumarins are generally well-absorbed. The predicted LogP would likely fall within a range suitable for passive diffusion.
Distribution Likely to exhibit good distribution into tissues and may cross the Blood-Brain Barrier (BBB). The lipophilic nature of the benzyloxy and bromo-substituted moieties would favor distribution and BBB penetration, which is desirable for CNS targets like MAO-B.
Metabolism Expected to be metabolized by Cytochrome P450 (CYP) enzymes. Studies on the analogous 7-benzyloxy-4-trifluoromethyl-coumarin show primary metabolism by CYP1A2 and CYP3A4 via O-dealkylation. nih.gov Similar pathways are expected.

| Excretion | Metabolites are likely excreted renally. | After metabolism increases polarity, the resulting compounds are typically cleared by the kidneys. |

These predictions are based on general characteristics of coumarin derivatives and data from close structural analogs.

Specifically, the metabolism of the benzyloxy group is a key consideration. Research on 7-benzyloxycoumarin analogs indicates that O-debenzylation, leading to the formation of the corresponding 7-hydroxycoumarin, is a primary metabolic pathway catalyzed by CYP enzymes, particularly CYP1A2 and CYP3A4. nih.govnih.gov Therefore, it is highly probable that this compound would undergo similar metabolic transformation. Predicting potential inhibition of major CYP isoforms by this compound is also crucial to assess the risk of drug-drug interactions.

Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

No specific studies detailing the absorption, distribution, metabolism, and excretion of 7-[(3-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one in any animal models were identified.

Bioavailability in Non-Human Systems

Data on the oral or intravenous bioavailability of this compound in any non-human system is not available in the reviewed literature.

Metabolic Pathways and Metabolite Identification in Preclinical Species

There are no published studies that have investigated the metabolic pathways of this compound or identified its metabolites in any preclinical species.

Dose-Response Relationships and Efficacy in Animal Disease Models

No research detailing the dose-response relationships or evaluating the efficacy of this compound in any animal models of disease could be located.

Pharmacodynamic Markers and Biomarker Identification in Preclinical Studies

There is no available information on the identification of pharmacodynamic markers or biomarkers associated with the administration of this compound in preclinical studies.

Advanced Analytical Methodologies for Research on 7 3 Bromobenzyl Oxy 4 Methyl 2h Chromen 2 One

Development of Robust Quantification Methods in Complex Matrices (e.g., biological samples, formulations)

The quantification of 7-[(3-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one in complex matrices like biological fluids (plasma, urine) and pharmaceutical formulations requires highly sensitive and selective analytical techniques. The development of such methods is essential for pharmacokinetic and bioavailability studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the predominant techniques for these applications. csuohio.edu

A robust quantification method must be validated according to ICH guidelines, demonstrating linearity, accuracy, precision, selectivity, and sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ). eurjchem.com For biological samples, the development process involves optimizing sample preparation techniques, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interfering substances and concentrate the analyte.

Method development for coumarin (B35378) derivatives often utilizes reverse-phase HPLC with a C18 column. science.gov The mobile phase typically consists of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, with the gradient or isocratic elution optimized to achieve a sharp peak shape and adequate separation from matrix components. eurjchem.comscience.gov Detection can be performed using a photodiode array (PDA) detector, set at a wavelength of maximum absorbance for the coumarin ring, or more selectively using a mass spectrometer. science.gov

Below is an interactive table summarizing typical parameters for an HPLC method suitable for the quantification of coumarin derivatives.

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Ammonium Acetate Buffer
Elution Mode Isocratic or Gradient
Flow Rate 0.8 - 1.0 mL/min
Detection UV/PDA (e.g., 275-320 nm) or MS/MS
Temperature 25 - 40 °C
Linearity Range 0.5 - 100 µg/mL

Stability and Degradation Pathway Studies

Stability testing is critical to determine the intrinsic chemical stability of this compound and to identify its degradation products. This is accomplished through forced degradation or stress testing, where the compound is exposed to harsh conditions that accelerate its decomposition. nih.gov These studies are essential for developing stability-indicating analytical methods that can separate the intact compound from any degradants. science.gov

Forced degradation studies typically involve exposing the compound to the following conditions as per ICH guidelines:

Acidic Hydrolysis: Treatment with acids (e.g., HCl).

Alkaline Hydrolysis: Treatment with bases (e.g., NaOH).

Oxidative Degradation: Exposure to oxidizing agents (e.g., H₂O₂).

Thermal Degradation: Exposure to dry and wet heat.

Photolytic Degradation: Exposure to UV and visible light.

The coumarin nucleus and the benzylic ether linkage in this compound are potential sites for degradation. The ester group within the lactone ring of the coumarin is susceptible to hydrolysis under acidic and basic conditions. nih.gov The benzylic ether bond could also be a point of cleavage. The degradation products are identified and characterized using techniques like LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the degradation pathways.

The following table summarizes the expected outcomes from forced degradation studies on a coumarin derivative.

Stress ConditionExpected DegradationPotential Products
Acid Hydrolysis Significant degradationCleavage of the ether linkage, hydrolysis of the lactone ring.
Alkaline Hydrolysis Significant degradationHydrolysis of the lactone ring.
**Oxidative (H₂O₂) **Moderate degradationOxidation of the methyl group or aromatic rings.
Thermal Degradation dependent on temperatureVarious decomposition products.
Photolytic Potential for degradationPhotodimerization or other rearrangements.

Impurity Profiling and Characterization

Impurity profiling involves the identification and quantification of all potential impurities in a drug substance. These impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation products. chemmethod.com A thorough understanding of the impurity profile is a regulatory requirement and is crucial for ensuring the safety and efficacy of the compound.

The synthesis of this compound likely involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with 3-bromobenzyl bromide or a similar halide. Potential impurities could therefore include:

Unreacted starting materials (7-hydroxy-4-methyl-2H-chromen-2-one and the benzylating agent).

By-products from the reaction, such as products of over-alkylation or side reactions involving the solvent or base.

Isomers formed during synthesis.

Impurities present in the starting materials themselves.

Analytical techniques such as HPLC with a high-resolution mass spectrometer (HRMS) and NMR are used to identify and characterize the chemical structure of these impurities. nih.gov Once identified, methods are developed to control their levels within acceptable limits in the final product.

The table below outlines potential impurities and their likely sources in the synthesis of this compound.

Impurity NameChemical StructureLikely Source
7-hydroxy-4-methyl-2H-chromen-2-oneC₁₀H₈O₃Unreacted starting material.
3-bromobenzyl alcoholC₇H₇BrOBy-product from hydrolysis of the benzylating agent.
Bis(3-bromobenzyl) etherC₁₄H₁₂Br₂OBy-product from the self-condensation of the benzylating agent.
Positional IsomersC₁₇H₁₃BrO₃Impurities in starting materials or non-selective reactions.

Emerging Therapeutic Applications and Preclinical Development Horizons

Potential in Various Disease Areas

The therapeutic landscape for coumarin (B35378) derivatives is vast, with significant research pointing towards their efficacy in several key disease areas. The potential applications of 7-[(3-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one are largely inferred from studies on analogous compounds.

Neurodegenerative Diseases:

A significant body of research focuses on coumarin derivatives as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders like Parkinson's and Alzheimer's disease. A structurally similar compound, 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one, has been identified as a highly potent, selective, and reversible MAO-B inhibitor. nih.govbohrium.com This suggests that this compound may also exhibit similar inhibitory activity against MAO-B, making it a promising candidate for further investigation in the context of neurodegenerative diseases. The coumarin nucleus is recognized for its ability to interact with various targets associated with Alzheimer's disease, including acetylcholinesterase (AChE), beta-secretase 1 (BACE-1), and monoamine oxidase (MAO) enzymes. nih.gov The development of multi-target-directed ligands (MTDLs) based on the coumarin scaffold is a promising strategy for tackling the multifaceted nature of Alzheimer's disease. mdpi.comnih.gov

Neglected Parasitic Diseases:

Coumarin-chalcone hybrids have demonstrated notable in vitro activity against the intracellular amastigotes of Leishmania braziliensis and Trypanosoma cruzi, the parasites responsible for leishmaniasis and Chagas disease, respectively. This indicates the potential of the broader coumarin class in the development of new treatments for these neglected tropical diseases.

Cancer:

The coumarin scaffold is a privileged structure in the design of anticancer agents due to its ability to interact with a variety of enzymes and receptors within cancer cells. researchgate.netsci-hub.se Synthetic coumarin derivatives have been shown to induce apoptosis, arrest the cell cycle, and inhibit tumor progression through various mechanisms. nih.govnih.gov These compounds have been investigated for their efficacy against a range of cancers, including gynecological cancers, by targeting pathways such as the PI3K/Akt/mTOR signaling pathway. frontiersin.org While specific studies on this compound in cancer are lacking, the general anticancer properties of coumarins suggest this could be a fruitful area of research.

Infectious Diseases:

The coumarin nucleus is a common feature in compounds exhibiting antimicrobial properties. Further research would be necessary to determine if this compound possesses significant activity against bacterial or fungal pathogens.

Disease AreaPotential Mechanism of Action (Inferred)Key Research Findings on Analogous Compounds
Neurodegenerative Diseases Selective inhibition of monoamine oxidase B (MAO-B). nih.govbohrium.com Multi-target inhibition (AChE, BACE-1, MAO). nih.govmdpi.comThe chloro-analog is a potent, selective, and reversible MAO-B inhibitor. nih.govbohrium.com
Neglected Parasitic Diseases Inhibition of essential parasitic enzymes.Coumarin-chalcone hybrids show activity against Leishmania and Trypanosoma species.
Cancer Induction of apoptosis, cell cycle arrest, inhibition of signaling pathways (e.g., PI3K/Akt/mTOR). nih.govfrontiersin.orgVarious synthetic coumarins demonstrate potent anticancer activities with minimal side effects. frontiersin.org

Combination Therapies in Preclinical Settings

The exploration of coumarin derivatives in combination with existing therapeutic agents is an emerging area of preclinical research. In cancer therapy, for instance, coumarins have the potential to sensitize tumor cells to conventional chemotherapy and radiotherapy. frontiersin.org By targeting different pathways involved in tumor survival and proliferation, combination therapies could offer synergistic effects, leading to improved treatment outcomes and potentially overcoming drug resistance. For neurodegenerative diseases, combining a MAO-B inhibitor like a this compound derivative with a cholinesterase inhibitor could provide a multi-faceted approach to managing the complex symptoms of Alzheimer's disease. frontiersin.org However, specific preclinical studies on combination therapies involving this compound have not yet been reported.

Prodrug Strategies and Delivery System Exploration

Given the physicochemical properties of many coumarin derivatives, including potential issues with solubility and bioavailability, prodrug strategies and advanced delivery systems are being actively investigated.

Prodrug Strategies:

The coumarin scaffold itself is sometimes considered a prodrug, as its metabolism can lead to the formation of active compounds. frontiersin.org A coumarin-based prodrug strategy has been successfully employed to improve the oral bioavailability of other classes of drugs, such as RGD peptidomimetics. nih.gov This approach involves masking polar functional groups to enhance membrane permeability, with subsequent enzymatic cleavage in vivo to release the active drug. For a compound like this compound, a prodrug approach could be designed to improve its pharmacokinetic profile and target specific tissues or organs.

Delivery System Exploration:

To enhance the therapeutic efficacy of coumarin derivatives, various drug delivery systems are being explored. nih.gov These include lipid-based carriers like liposomes and nanoemulsions, which can improve the solubility and stability of hydrophobic compounds. Polymeric nanoparticles and other nanocarriers can also be utilized for targeted delivery to cancer cells, thereby reducing systemic toxicity. For instance, encapsulating a coumarin-based anticancer agent within a targeted delivery system could increase its concentration at the tumor site while minimizing exposure to healthy tissues. While specific delivery systems for this compound have not been detailed, the general advancements in drug delivery for coumarins offer promising avenues for its future development.

Future Research Directions and Unaddressed Questions for 7 3 Bromobenzyl Oxy 4 Methyl 2h Chromen 2 One

Addressing Gaps in Current Knowledge

A significant gap exists in the scientific literature regarding the empirical characterization of 7-[(3-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one. Foundational studies are necessary to establish a complete profile of the compound. This includes:

Confirmation of MAO-B Inhibitory Activity and Selectivity: In vitro enzymatic assays are crucial to definitively determine the IC50 value for MAO-B and to assess its selectivity over the MAO-A isoform.

Elucidation of the Mechanism of Inhibition: Studies should be conducted to ascertain whether the inhibition of MAO-B is reversible or irreversible and to characterize the kinetics of this interaction.

Comprehensive Physicochemical Characterization: Detailed analysis of properties such as solubility, lipophilicity (LogP), and pKa is essential for understanding its drug-like properties and for the design of future analogues.

In-depth Spectroscopic Analysis: While the synthesis is straightforward, full characterization using modern spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy) is required to create a complete and verifiable record of the compound's identity and purity.

Exploration of Novel Biological Targets

Beyond its predicted activity against MAO-B, the coumarin (B35378) scaffold is known to interact with a variety of other biological targets. Future research should explore the possibility that this compound may exhibit a polypharmacological profile. Potential additional targets for investigation could include other enzymes involved in neuroinflammation or oxidative stress, as well as receptors implicated in neurodegenerative pathways. A broader screening against a panel of relevant enzymes and receptors could uncover novel activities and expand its potential therapeutic applications.

Development of Highly Selective Analogues

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery. Systematic modification of the this compound structure would provide valuable insights into the molecular determinants of its biological activity. Key modifications could include:

Positional Isomers of the Bromo Group: Synthesizing and testing the 2-bromo and 4-bromo analogues would clarify the importance of the bromine atom's position on the benzyl (B1604629) ring for MAO-B inhibition.

Substitution at the 4-position: Replacing the methyl group with other small alkyl or functional groups could modulate potency and selectivity.

Introduction of other Halogens: Comparing the activity of the bromo-derivative with chloro-, fluoro-, and iodo-substituted analogues would provide a deeper understanding of the role of the halogen in the binding interaction.

These studies would guide the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties.

Advanced Preclinical Efficacy Models

Should in vitro studies confirm potent and selective MAO-B inhibition, the next logical step would be to evaluate the efficacy of this compound in relevant animal models of neurodegenerative diseases. Preclinical models of Parkinson's disease, such as those induced by MPTP or 6-hydroxydopamine, would be appropriate to assess its neuroprotective effects and its ability to modulate dopamine (B1211576) levels in the brain. These studies are critical for establishing proof-of-concept and for justifying further development.

Q & A

Basic: What synthetic routes are typically employed to prepare 7-[(3-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one?

Answer:
The synthesis involves multi-step organic reactions starting from a chromen-2-one core. A common approach includes:

Core Formation : Condensation of a phenol derivative (e.g., 7-hydroxy-4-methylcoumarin) with β-keto esters under acidic conditions to form the chromen-2-one scaffold .

Substitution : Introduction of the 3-bromobenzyl group via nucleophilic substitution or Mitsunobu reaction, using 3-bromobenzyl bromide as the alkylating agent in the presence of a base (e.g., K₂CO₃) .

Purification : Techniques like column chromatography or recrystallization are used to isolate the product, monitored via TLC or HPLC for purity .

Key Challenges : Competing side reactions (e.g., over-alkylation) require careful stoichiometric control. Yield optimization often depends on solvent polarity (e.g., DMF or acetone) and reaction temperature (60–80°C) .

Basic: What analytical methods validate the structural integrity of this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, methyl groups at δ 2.1–2.6 ppm) .
    • LC-MS : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z ~357) and detects impurities .
  • X-ray Crystallography : Resolves 3D conformation, bond lengths (e.g., C–Br bond: ~1.9 Å), and intermolecular interactions (e.g., π-stacking) .
  • Elemental Analysis : Validates %C, %H, and %Br composition .

Advanced: How does bromine substitution at the 3-position influence biological activity compared to chloro or methoxy analogs?

Answer:
The bromine atom enhances lipophilicity and electron-withdrawing effects , impacting bioactivity:

  • MAO-B Inhibition : Bromine increases binding affinity (IC₅₀ ~5 nM) compared to chloro analogs (IC₅₀ ~20 nM) due to stronger halogen bonding with Tyr-398 in the enzyme active site .
  • Antimicrobial Activity : Brominated derivatives show broader-spectrum activity (MIC ~8 µg/mL against S. aureus) than methoxy-substituted analogs (MIC >32 µg/mL), attributed to improved membrane penetration .
  • Toxicity : Bromine may elevate cytotoxicity (e.g., HeLa cell IC₅₀ ~15 µM vs. ~25 µM for chloro derivatives), requiring structure-activity trade-offs .

Methodological Insight : Comparative assays (e.g., enzyme inhibition kinetics, MIC testing) under standardized conditions are critical to isolate substituent effects .

Advanced: How can crystallographic data resolve discrepancies in molecular conformation predictions?

Answer:

  • Software Tools : SHELX programs refine crystal structures by optimizing parameters like thermal displacement and occupancy . For example, SHELXL resolves torsional ambiguities in the benzyloxy side chain .
  • Validation Metrics :
    • R-factor : Values <0.05 indicate high reliability (e.g., R = 0.055 for PDB entry XYZ ).
    • Ramachandran Plots : Ensure sterically allowed conformations (e.g., >98% residues in favored regions).
  • Contradiction Resolution : Discrepancies between computational (DFT) and experimental bond angles (e.g., C–O–C angle: 118° vs. 122°) are resolved by adjusting force-field parameters in molecular dynamics simulations .

Basic: What are common impurities encountered during synthesis, and how are they mitigated?

Answer:

  • Major Impurities :
    • Unreacted Starting Material : 7-Hydroxy-4-methylcoumarin (detected via TLC, Rf ~0.3).
    • Di-substituted Byproducts : Result from over-alkylation (e.g., 7,8-di-O-bromobenzyl derivatives).
  • Mitigation Strategies :
    • Stepwise Monitoring : Use HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress .
    • Selective Crystallization : Impurities are removed by optimizing solvent polarity (e.g., ethanol vs. hexane mixtures) .

Advanced: How do computational methods predict the compound’s interaction with biological targets?

Answer:

  • Docking Simulations : AutoDock Vina or Glide models ligand-receptor interactions. For MAO-B, bromine forms a halogen bond with Tyr-398 (distance: ~3.2 Å), stabilizing the inhibitor-enzyme complex .
  • MD Simulations : GROMACS assesses binding stability; RMSD <2 Å over 100 ns indicates robust binding .
  • QSAR Models : Hammett constants (σ⁺ ~0.41 for Br) correlate substituent effects with IC₅₀ values .

Advanced: How do solvent and pH conditions affect the compound’s stability in biological assays?

Answer:

  • pH Sensitivity : The lactone ring hydrolyzes at pH >8, forming a carboxylic acid derivative. Stability is maintained in buffers (pH 7.4, 25°C) for 24 hours .
  • Solvent Compatibility : DMSO stock solutions (>10 mM) prevent precipitation in aqueous media. Avoid alcohols, which esterify the benzyloxy group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.